An In-depth Technical Guide to 4-(1H-imidazol-1-yl)pyridine (CAS Number 25700-16-7)
An In-depth Technical Guide to 4-(1H-imidazol-1-yl)pyridine (CAS Number 25700-16-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, outlines a key synthetic methodology, explores its diverse applications, and discusses critical safety and handling protocols. By synthesizing data from peer-reviewed literature and chemical databases, this guide aims to serve as an essential resource for professionals engaged in research and development involving this versatile molecule.
Introduction and Molecular Architecture
4-(1H-imidazol-1-yl)pyridine, with the CAS number 25700-16-7, is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 4-position with an imidazolyl group linked via a nitrogen atom. This unique structural arrangement of two distinct nitrogen-containing aromatic rings imparts a fascinating electronic profile and a versatile set of chemical properties. The pyridine moiety, a six-membered heterocycle, is known for its role in a multitude of FDA-approved drugs, often contributing to favorable pharmacokinetic properties and acting as a key pharmacophore.[1] The imidazole ring, a five-membered heterocycle, is also a ubiquitous scaffold in biologically active molecules, most notably in the amino acid histidine, where it plays a crucial role in enzyme catalysis and metal ion coordination.[2]
The linkage of these two heterocycles creates a molecule with multiple potential coordination sites, making it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination complexes.[3] Furthermore, the structural similarities of the imidazopyridine core to endogenous purines have spurred extensive research into their therapeutic potential across various disease areas, including oncology and infectious diseases.[4]
Physicochemical and Spectroscopic Properties
Precise experimental data for 4-(1H-imidazol-1-yl)pyridine is not extensively reported in publicly available literature. However, we can infer and compare its properties based on its isomers and constituent moieties. The data presented below is a consolidation of information for closely related isomers and should be used as a reference with this consideration in mind.
| Property | Value | Source | Notes |
| Molecular Formula | C₈H₇N₃ | - | Consistent across isomers. |
| Molecular Weight | 145.16 g/mol | PubChem[5][6] | Calculated from the molecular formula. |
| Appearance | Expected to be a solid at room temperature. | Inferred from isomers | Isomers such as 2-(1H-imidazol-1-yl)pyridine are solids.[7] |
| Melting Point | Not explicitly reported. | - | For comparison, the melting point of the isomer 2-(1H-imidazol-1-yl)pyridine is 62-63 °C.[7] |
| Boiling Point | Predicted: ~382.8 ± 15.0 °C | ChemicalBook[6] | This is a predicted value for the isomer 2-(1H-imidazol-2-yl)pyridine and should be treated as an estimate. |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | Inferred from pyridine and imidazole moieties | Pyridine is miscible with a broad range of solvents, including water and ethanol.[8][9] Imidazole is also water-soluble. |
| pKa | Not explicitly reported. | - | The pKa of the pyridinium ion is ~5.25, and the pKa of the imidazolium ion is ~6.95, suggesting the molecule will have basic character.[10] |
| LogP | Not explicitly reported. | - | The LogP for the related 1H-Imidazo[4,5-b]pyridine is 0.00859, suggesting a relatively hydrophilic nature.[11] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets in the aromatic region (δ 7.0-8.5 ppm). The imidazole protons will also resonate in the aromatic region, with the proton at the C2 position of the imidazole ring typically appearing as a singlet at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic rings.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the rings (typically in the 1400-1600 cm⁻¹ region), and various ring breathing and deformation modes at lower wavenumbers.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and subsequent fragmentation of the individual pyridine and imidazole moieties.
Synthesis and Manufacturing
The synthesis of N-aryl imidazoles, such as 4-(1H-imidazol-1-yl)pyridine, can be achieved through several established synthetic routes. The Ullmann condensation is a classical and robust method for forming C-N bonds between aryl halides and nitrogen-containing heterocycles like imidazole.[12] This reaction typically requires a copper catalyst and proceeds under thermal conditions.[13]
More contemporary approaches often utilize palladium or other transition metal catalysts, which can offer milder reaction conditions and broader substrate scope. Additionally, multicomponent reactions have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic scaffolds.[10][14]
A specific and practical laboratory-scale synthesis for 1-(4-pyridyl)-1H-imidazole (an alternative name for the target compound) involves the desulfurization of a thione precursor.[15]
Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)pyridine via Desulfurization
This protocol is adapted from a known procedure for the synthesis of 1-(4-pyridyl)-1H-imidazole.[15]
Step 1: Synthesis of the Precursor (1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione)
This precursor is typically synthesized through the reaction of 4-aminopyridine with a suitable isothiocyanate derivative, followed by cyclization. The detailed synthesis of this precursor is beyond the scope of this protocol but is a prerequisite.
Step 2: Desulfurization Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dihydro-1-(4-pyridyl)-2H-imidazole-2-thione (0.028 mol, 1 equivalent) in ethanol.
-
Addition of Reagents: To the ethanolic solution, add a slurry of Raney nickel (approximately 4 times the weight of the thione precursor) and concentrated ammonium hydroxide (a small amount to facilitate the reaction).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet.
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
Extract the resulting residue with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-(1H-imidazol-1-yl)pyridine.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure compound.
Applications in Research and Development
The unique structural features of 4-(1H-imidazol-1-yl)pyridine make it a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry
The imidazopyridine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including as anticancer agents, antivirals, and modulators of central nervous system targets.[4] For instance, a related compound, immethridine, which is 4-((1H-imidazol-4-yl)methyl)pyridine, has been identified as a potent and highly selective histamine H3 receptor agonist.[16] This highlights the potential of the 4-(imidazolyl)pyridine core in the design of novel therapeutics. The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets such as enzymes and receptors.
Coordination Chemistry and Materials Science
The presence of multiple nitrogen atoms makes 4-(1H-imidazol-1-yl)pyridine an excellent candidate as a ligand in coordination chemistry.[3] It can act as a monodentate or a bridging ligand, coordinating to metal ions through the nitrogen atoms of either the pyridine or the imidazole ring. This versatility allows for the construction of diverse and complex supramolecular structures, including metal-organic frameworks (MOFs).[3] These materials have potential applications in gas storage, catalysis, and sensing.
Safety and Handling
Hazard Assessment:
-
Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[17][18] It can cause skin and eye irritation and is suspected of causing cancer.[18]
-
Imidazole: Imidazole is harmful if swallowed and can cause severe skin burns and eye damage.[19]
-
Isomers: The related isomer, 4-(1H-imidazol-2-yl)-pyridine, is classified as harmful if swallowed or inhaled, and causes skin and eye irritation.[5]
Based on this information, 4-(1H-imidazol-1-yl)pyridine should be handled as a hazardous substance.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[17]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(1H-imidazol-1-yl)pyridine is a heterocyclic compound with considerable potential, primarily as a scaffold in medicinal chemistry and as a versatile ligand in materials science. While specific experimental data for this particular isomer is somewhat limited in the public domain, its structural characteristics and the properties of its close relatives strongly suggest its utility in the development of novel functional molecules. The synthetic routes are accessible, and its chemical nature allows for a wide range of derivatization to fine-tune its properties for specific applications. As with any research chemical, a thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its responsible use in the laboratory.
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